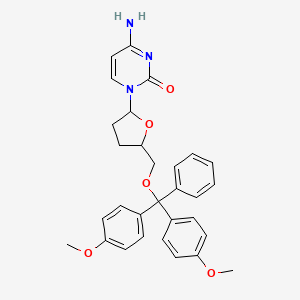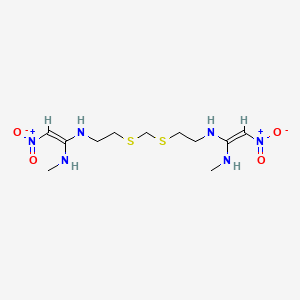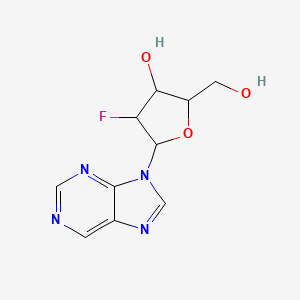
2',3'-Dideoxy-5'-O-DMT-cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-5’-O-DMT-cytidine: (CAS No. 797804-87-6) is an exceptional antiviral agent. Its efficacy extends to HIV and various other viral ailments. The compound plays a crucial role in biomedical research and therapeutic advancements aimed at combating elusive intricacies of viral afflictions.
Preparation Methods
Synthetic Routes:: The synthetic route for 2’,3’-Dideoxy-5’-O-DMT-cytidine involves several steps. Key reactions include nucleoside coupling, protection/deprotection, and cyclization. The specific sequence may vary, but the overall strategy ensures the formation of the desired compound.
Reaction Conditions::- Nucleoside coupling: Typically carried out using phosphoramidite chemistry.
- Protection/Deprotection: The DMT (4,4’-dimethoxytrityl) group protects the 5’-hydroxyl, ensuring selective reactions.
- Cyclization: Involves the formation of the furan ring.
Industrial Production:: Industrial-scale production methods involve efficient coupling reactions, purification, and isolation. The compound’s purity is critical for its antiviral activity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, affecting its antiviral properties.
Reduction: Reduction of specific functional groups can lead to modified derivatives.
Substitution: Nucleophilic substitution reactions are relevant during synthesis.
Phosphoramidites: Used for nucleoside coupling.
Acids/Bases: For deprotection and cyclization.
Protecting Groups: DMT for 5’-hydroxyl protection.
Major Products:: The primary product is 2’,3’-Dideoxy-5’-O-DMT-cytidine itself. Derivatives may also form during synthesis.
Scientific Research Applications
Antiviral Research: Investigating its efficacy against various viruses.
Medicine: Potential therapeutic applications in viral infections.
Chemical Biology: Studying viral replication mechanisms.
Industry: Developing antiviral drugs.
Mechanism of Action
The compound inhibits viral DNA synthesis, curtailing viral proliferation and transmission. It disrupts essential processes within infected cells, preventing viral replication.
Comparison with Similar Compounds
Properties
Molecular Formula |
C30H31N3O5 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C30H31N3O5/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-20-26-16-17-28(38-26)33-19-18-27(31)32-29(33)34/h3-15,18-19,26,28H,16-17,20H2,1-2H3,(H2,31,32,34) |
InChI Key |
DXSDODVHRTXQLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(O4)N5C=CC(=NC5=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B12106000.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)





![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)

